N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a furan ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, often using furan-2-carbaldehyde.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 3,5-dichloroaniline to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as crystallization or chromatography, and stringent control of reaction conditions (temperature, pressure, pH).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a more saturated heterocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while substitution reactions on the dichlorophenyl group can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3,5-dichlorophenyl)-2-{[5-(thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of both the furan ring and the triazole moiety provides a distinct set of chemical properties, such as enhanced reactivity and potential bioactivity, which may not be present in similar compounds with different heterocyclic systems.
This detailed overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H12Cl2N4O2S |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H12Cl2N4O2S/c1-21-14(12-3-2-4-23-12)19-20-15(21)24-8-13(22)18-11-6-9(16)5-10(17)7-11/h2-7H,8H2,1H3,(H,18,22) |
InChI Key |
DSVCSCMGTIJEIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CO3 |
Origin of Product |
United States |
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